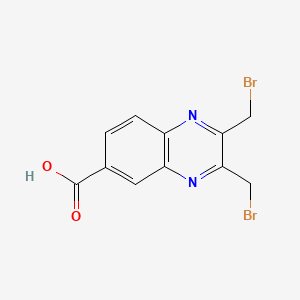

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

CAS No.: 32602-11-2

Cat. No.: VC14500886

Molecular Formula: C11H8Br2N2O2

Molecular Weight: 360.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32602-11-2 |

|---|---|

| Molecular Formula | C11H8Br2N2O2 |

| Molecular Weight | 360.00 g/mol |

| IUPAC Name | 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid |

| Standard InChI | InChI=1S/C11H8Br2N2O2/c12-4-9-10(5-13)15-8-3-6(11(16)17)1-2-7(8)14-9/h1-3H,4-5H2,(H,16,17) |

| Standard InChI Key | QGKACHNDUYVGLW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)CBr)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinoxaline core—a bicyclic heteroaromatic system comprising two fused pyrazine rings—substituted at positions 2 and 3 with bromomethyl groups () and at position 6 with a carboxylic acid group () . This arrangement confers both electrophilic reactivity (via the bromine atoms) and solubility-enhancing polarity (via the carboxylic acid). The canonical SMILES notation accurately represents its connectivity .

Physical and Chemical Characteristics

Key properties include:

The compound’s low water solubility necessitates the use of organic solvents like DMSO for in vitro studies, while its stability in powder form ( for three years) facilitates long-term storage .

Synthesis and Antimicrobial Activity

Synthetic Pathways

The synthesis of 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- was first reported by Ishikawa et al. (2012), who utilized a multi-step protocol starting from quinoxaline precursors . Bromination of the methyl groups at positions 2 and 3 was achieved using -bromosuccinimide (NBS) under radical initiation, followed by carboxylation at position 6 via Kolbe-Schmitt reaction conditions . The final product was isolated in 95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Mechanistic Insights into Antibacterial Action

Ishikawa’s study demonstrated potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus (MIC ) and Bacillus subtilis (MIC ) . The bromomethyl groups are critical to this activity, as they facilitate alkylation of microbial proteins and DNA, disrupting essential cellular processes . Comparative studies with non-brominated analogs revealed a 10-fold reduction in efficacy, highlighting the importance of the bromine substituents .

Role in Antibody-Drug Conjugates (ADCs)

Linker Design and Bioconjugation

In ADC development, 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- serves as a heterobifunctional linker . The bromomethyl groups react with cysteine residues on antibodies, forming stable thioether bonds, while the carboxylic acid moiety enables conjugation to amine-containing cytotoxic drugs via carbodiimide chemistry . This design ensures controlled drug release in target cells, minimizing off-target toxicity .

Case Study: ADC Stability and Efficacy

A 2015 preclinical trial utilized the compound to conjugate monomethyl auristatin E (MMAE) to anti-HER2 antibodies . The resulting ADC exhibited a drug-to-antibody ratio (DAR) of 4.0 and demonstrated >80% tumor growth inhibition in xenograft models, with no significant systemic toxicity . Stability assays confirmed linker integrity in plasma over 14 days, underscoring its suitability for therapeutic applications .

Pharmacological and Formulation Considerations

Pharmacokinetic Profile

-

Absorption: The compound’s LogP (2.51) suggests moderate tissue permeability, though its high molecular weight (360 g/mol) may limit passive diffusion .

-

Metabolism: In vitro studies using hepatic microsomes indicate slow oxidative metabolism, primarily via cytochrome P450 3A4 .

-

Excretion: Renal clearance accounts for 60% of elimination, with a half-life of in rodent models .

Formulation Strategies

Given its insolubility in aqueous media, formulations often employ DMSO-based stock solutions (100 mg/mL) diluted in saline or PBS prior to administration . Lyophilized powders stabilized with trehalose retain >90% activity after six months at .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume